

cis-Dichlorobis(triphenylphosphine)platinum(II): A Versatile Precursor in Organometallic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triphenylphosphine)pla</i> <i>tinum(II)</i>
Cat. No.:	B076907

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Dichlorobis(triphenylphosphine)platinum(II), cis-PtCl₂(PPh₃)₂, is a cornerstone precursor in the field of organometallic chemistry. Its stability, commercial availability, and the reactivity of its chloride ligands make it an ideal starting point for the synthesis of a diverse array of platinum(0) and platinum(II) complexes. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and logical workflow diagrams to support advanced research and development.

Physicochemical and Spectroscopic Properties

cis-PtCl₂(PPh₃)₂ is a white, crystalline, air-stable solid.^[1] Its square planar geometry is characteristic of Pt(II) complexes.^[1] A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Physicochemical Properties of **cis-Dichlorobis(triphenylphosphine)platinum(II)**

Property	Value	Reference(s)
Chemical Formula	$C_{36}H_{30}Cl_2P_2Pt$	[1][2]
Molar Mass	790.57 g/mol	[1][3]
Appearance	White crystalline powder	[1]
Melting Point	≥ 300 °C	[4]
CAS Number	15604-36-1	[2][5]
Pt-P Bond Distance	2.261 Å (average)	[1]
Pt-Cl Bond Distance	2.346 Å (average)	[1]

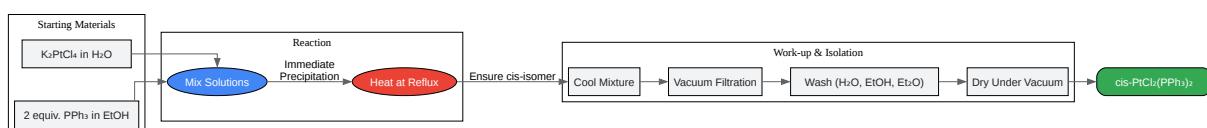
Synthesis of the Precursor: cis - $PtCl_2(PPh_3)_2$

The most common and straightforward synthesis of the *cis* isomer involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.^[1] The triphenylphosphine ligand has a strong trans effect, which thermodynamically favors the formation of the *cis* complex upon heating.^[1]

Experimental Protocol: Synthesis from K_2PtCl_4

This protocol is adapted from standard inorganic synthesis procedures.^[1]

Materials:


- Potassium tetrachloroplatinate(II) (K_2PtCl_4)
- Triphenylphosphine (PPh_3)
- Ethanol
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot water.
- In a separate beaker, dissolve a stoichiometric amount (2 equivalents) of triphenylphosphine in warm ethanol.
- Slowly add the triphenylphosphine solution to the stirring aqueous solution of K_2PtCl_4 .
- A pale-yellow precipitate of $\text{cis-PtCl}_2(\text{PPh}_3)_2$ will form immediately.
- Heat the mixture at reflux for 30-60 minutes to ensure complete reaction and isomerization to the thermodynamically stable *cis* product.[\[1\]](#)
- Allow the mixture to cool to room temperature, then cool further in an ice bath.
- Collect the precipitate by vacuum filtration.
- Wash the product sequentially with water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the resulting white to off-white crystalline solid under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

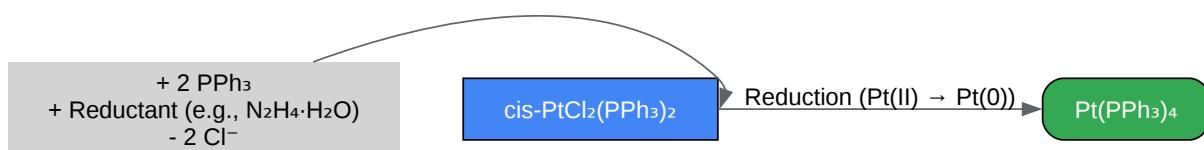
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of $\text{cis-PtCl}_2(\text{PPh}_3)_2$.

Applications as a Precursor in Organometallic Synthesis

The utility of $\text{cis-PtCl}_2(\text{PPh}_3)_2$ stems from the lability of its chloride ligands, which can be readily substituted to form a wide range of new platinum complexes. This makes it a versatile entry point for synthesizing $\text{Pt}(0)$, $\text{Pt}(\text{II})$ -hydride, and $\text{Pt}(\text{II})$ -organometallic compounds.

Synthesis of Platinum(0) Complexes


$\text{cis-PtCl}_2(\text{PPh}_3)_2$ can be reduced in the presence of excess phosphine ligands to generate $\text{Pt}(0)$ species like Tetrakis(triphenylphosphine)platinum(0), $\text{Pt}(\text{PPh}_3)_4$. These $\text{Pt}(0)$ complexes are crucial precursors for oxidative addition reactions.^[6]

Materials:

- $\text{cis-PtCl}_2(\text{PPh}_3)_2$
- Triphenylphosphine (PPh_3)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) or Sodium borohydride (NaBH_4)
- Ethanol (degassed)

Procedure:

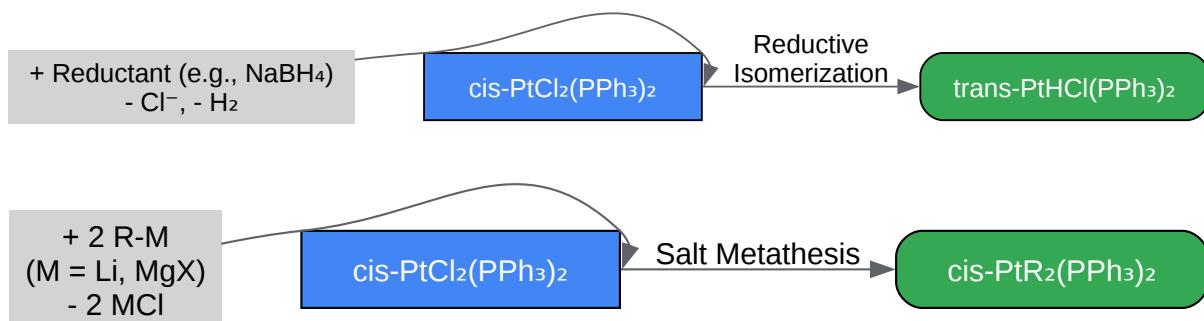
- Suspend $\text{cis-PtCl}_2(\text{PPh}_3)_2$ and 2-3 equivalents of additional triphenylphosphine in degassed ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
- Warm the suspension gently to aid dissolution.
- Add a reducing agent, such as hydrazine hydrate, dropwise to the stirring solution. The solution will typically turn from a suspension to a clear, yellow solution.
- Continue stirring and heating for 1-2 hours.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the $\text{Pt}(\text{PPh}_3)_4$ product.
- Collect the yellow crystalline solid by filtration under inert conditions, wash with cold ethanol, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Synthesis of $\text{Pt}(\text{PPh}_3)_4$ from $\text{cis-PtCl}_2(\text{PPh}_3)_2$.

Synthesis of Platinum Hydride Complexes

Platinum hydrides are key intermediates in many catalytic cycles. The trans isomer, trans- $\text{PtHCl}(\text{PPh}_3)_2$, is often synthesized from the cis-dichloro precursor, which isomerizes during the reaction.


Materials:

- $\text{cis-PtCl}_2(\text{PPh}_3)_2$
- Ethanol
- Aqueous Sodium borohydride (NaBH_4) or Hydrazine hydrate ($\text{N}_2\text{H}_4\cdot\text{H}_2\text{O}$)

Procedure:

- Suspend $\text{cis-PtCl}_2(\text{PPh}_3)_2$ in ethanol.
- Heat the suspension to reflux to form a clear solution.
- While hot, add an aqueous or ethanolic solution of a reducing agent (e.g., NaBH_4 or $\text{N}_2\text{H}_4\cdot\text{H}_2\text{O}$) dropwise.
- The product, trans- $\text{PtHCl}(\text{PPh}_3)_2$, precipitates as a white solid.
- After the addition is complete, continue refluxing for a few minutes.
- Cool the mixture to room temperature.

- Collect the white crystalline product by vacuum filtration, wash with water and then ethanol, and dry under vacuum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(triphenylphosphine)platinum chloride - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. cis-Bis(triphenylphosphine)platinum(II) chloride | C₃₆H₃₀Cl₂Pt₂ | CID 82448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 [sigmaaldrich.com]
- 5. colonialmetals.com [colonialmetals.com]
- 6. Synthesis and characterisation of the platinum complexes [PtCl(CCl=PAR)(PPh₃)₂] and [PtCl(CCl=PAR')(PPh₃)₂] as potential intermediates in the preparation of phosphaalkynes | Department of Chemistry [chem.ox.ac.uk]
- To cite this document: BenchChem. [cis-Dichlorobis(triphenylphosphine)platinum(II): A Versatile Precursor in Organometallic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076907#cis-dichlorobis-triphenylphosphine-platinum-ii-as-a-precursor-in-organometallic-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com